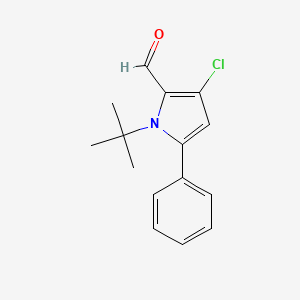
(R)-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a unique combination of pyrazole, pyridine, and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with an oxazole derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, transition metal catalysts, and various solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mecanismo De Acción
The mechanism of action of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- (S)-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- 2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Uniqueness
The uniqueness of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H14N4O |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-2-[6-(1H-pyrazol-5-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14N4O/c1-2-5-12(6-3-1)16-11-22-17(20-16)15-8-4-7-13(19-15)14-9-10-18-21-14/h1-10,16H,11H2,(H,18,21)/t16-/m0/s1 |
Clave InChI |
RKVFUANGGJJUBV-INIZCTEOSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=NN3)C4=CC=CC=C4 |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=NN3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)

![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
